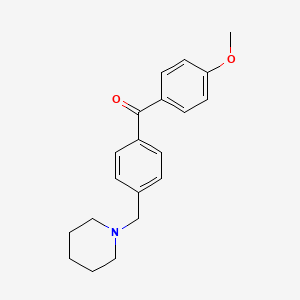

4-Methoxy-4'-piperidinomethyl benzophenone

Descripción general

Descripción

4-Methoxy-4’-piperidinomethyl benzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries due to their ability to absorb ultraviolet (UV) light. This particular compound is characterized by the presence of a methoxy group (-OCH3) and a piperidinomethyl group attached to the benzophenone core. It is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4’-piperidinomethyl benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction. For example, 4-hydroxybenzophenone can be reacted with methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to form 4-methoxybenzophenone.

Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group. This can be achieved by reacting 4-methoxybenzophenone with piperidine and formaldehyde in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of 4-Methoxy-4’-piperidinomethyl benzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-Methoxy-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzophenone core can be reduced to form a secondary alcohol.

Substitution: The piperidinomethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-4’-piperidinomethyl benzophenone.

Reduction: 4-Methoxy-4’-piperidinomethyl benzhydrol.

Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Photostabilization

One of the primary applications of 4-Methoxy-4'-piperidinomethyl benzophenone is as a photostabilizer . Photostabilizers are compounds that protect materials from degradation caused by ultraviolet (UV) radiation. This compound absorbs UV light effectively, making it suitable for use in various products, including:

- Plastics : It is used to enhance the UV resistance of plastic materials, preventing yellowing and maintaining mechanical properties over time.

- Coatings : In paints and coatings, it helps to prolong the lifespan and aesthetic quality by minimizing UV-induced damage.

- Cosmetics : As a UV filter in sunscreens and other cosmetic formulations, it protects skin from harmful UV radiation while contributing to the stability of the product.

A study highlighted the effectiveness of benzophenone derivatives, including this compound, in absorbing UV light within the range of 290-400 nm, thus providing significant protection against photoaging in various applications .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor in the synthesis of Mannich bases , which are known for their biological activities. Research indicates that Mannich bases derived from this compound exhibit:

- Anticancer Properties : Several studies have reported increased cytotoxicity against various cancer cell lines, including renal carcinoma and T-lymphocyte cells. The incorporation of piperidine moieties enhances the biological activity of these compounds .

- Potential Drug Development : The versatility of Mannich bases allows for modifications that can lead to new therapeutic agents targeting different types of cancer. The structure-activity relationship (SAR) studies have shown promising results in enhancing potency against specific cancer types .

Polymer Science

In polymer science, this compound is utilized to develop polymeric additives that improve the UV stability of materials:

- Poly(vinyl chloride) : The compound can be covalently attached to PVC through click chemistry methods, resulting in polymeric UV absorbers that provide long-lasting protection against UV degradation without releasing small molecules into the environment .

The incorporation of this compound into polymer matrices has demonstrated significant improvements in thermal stability and resistance to photoaging while maintaining good solubility in organic solvents .

Case Study 1: Photostabilization in Coatings

A recent investigation into the use of this compound as a photostabilizer in acrylic coatings showed that its addition significantly reduced color change and gloss loss when exposed to accelerated weathering tests. This highlights its effectiveness in real-world applications where aesthetic qualities are crucial.

Case Study 2: Anticancer Activity

In a study focusing on Mannich bases derived from this compound, researchers found that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like 5-fluorouracil against breast cancer cell lines (MCF-7). This suggests potential for further development into effective anticancer agents .

Mecanismo De Acción

The mechanism of action of 4-Methoxy-4’-piperidinomethyl benzophenone involves its ability to absorb UV light. The methoxy group enhances its UV absorption properties, making it effective in protecting materials from UV-induced degradation. The piperidinomethyl group may also contribute to its stability and reactivity in various chemical environments.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzophenone: Lacks the piperidinomethyl group, making it less versatile in certain applications.

4,4’-Dimethoxybenzophenone: Contains two methoxy groups, which may enhance its UV absorption but lacks the piperidinomethyl group.

4-Hydroxybenzophenone: Contains a hydroxyl group instead of a methoxy group, affecting its chemical reactivity and UV absorption properties.

Uniqueness

4-Methoxy-4’-piperidinomethyl benzophenone is unique due to the presence of both the methoxy and piperidinomethyl groups. This combination provides enhanced UV absorption and stability, making it suitable for a wide range of applications in research and industry.

Actividad Biológica

4-Methoxy-4'-piperidinomethyl benzophenone is a derivative of benzophenone, a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound features a benzophenone core with a methoxy group and a piperidinomethyl substituent. This structural configuration is believed to influence its biological activities significantly.

Antimicrobial Activity

Research indicates that benzophenone derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain benzophenone analogues demonstrate effective inhibition against various bacterial strains. The antimicrobial efficacy of this compound is hypothesized to be linked to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Benzophenone Derivatives

| Compound | Bacterial Strains Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli, S. aureus | 15 | |

| Benzophenone-3 | E. coli | 18 | |

| Benzophenone-4 | S. aureus | 20 |

Anti-inflammatory Activity

Benzophenones are recognized for their anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Inhibition (%) | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | TNF-α: 54%, IL-6: 97% | 10 | |

| Benzophenone-1 | TNF-α: 60% | 5 | |

| Benzophenone-2 | IL-6: 70% | 8 |

Anticancer Activity

The anticancer potential of benzophenones has been extensively studied. Specifically, derivatives like this compound have shown promising results in inhibiting cancer cell proliferation in various cancer types.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of several benzophenones against human cancer cell lines, including HL-60 and A549. The results indicated that the compound exhibited significant inhibitory activity with IC50 values comparable to established chemotherapeutics.

Table 3: Anticancer Activity

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| HL-60 | 0.48 | This compound |

| A549 | 0.82 | This compound |

| SW480 | 0.99 | Benzophenone analogues |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in inflammatory and cancer pathways.

- Modulation of Gene Expression : Network pharmacology studies have identified target genes such as AKT1 and CASP3, which are implicated in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may exhibit antioxidant properties, further contributing to their therapeutic potential.

Propiedades

IUPAC Name |

(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSCCUUZRKGVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642677 | |

| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-03-4 | |

| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.